molecular formula C7H10N4O B1383400 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol CAS No. 1445153-73-0

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol

Cat. No. B1383400
CAS RN: 1445153-73-0
M. Wt: 166.18 g/mol
InChI Key: OHAJWYGFANPSBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol involves various organic chemistry reactions. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to be involved in the synthesis process . There are numerous methods for the synthesis of pyrimidines .


Molecular Structure Analysis

The molecular structure of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol consists of a pyrimidine ring attached to an azetidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol are complex and involve various steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol and its derivatives are essential in medicinal and pharmaceutical chemistry due to their bioavailability and broad synthetic applications. The pyranopyrimidine core, closely related to the compound, is a key precursor in developing various therapeutics. Research emphasizes the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, employing diverse catalytic methods like organocatalysts, metal catalysts, and nanocatalysts. These approaches facilitate the development of lead molecules with significant therapeutic potential, indicating the compound's role in advancing drug synthesis technologies (Parmar, Vala, & Patel, 2023).

Advancements in β-Amino Acid Derivatives

The synthesis and transformation of cyclic β-amino acid derivatives, to which 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is structurally related, have seen significant interest due to their impact on drug research. Various metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), have been utilized for accessing alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes underscore the compound's relevance in creating new types of molecular entities, highlighting its potential in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Contribution to Cancer Research

In cancer research, compounds structurally akin to 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol, particularly those involving pyrimidine bases, are under investigation for their therapeutic efficacy. Antimetabolites resembling biochemicals interfere with essential processes, where misincorporation into DNA affects the structure and stability of the duplex DNA. This has implications for designing novel anticancer drugs, suggesting the potential utility of the compound in enhancing the effectiveness of chemotherapy (Gmeiner, 2002).

Mechanism of Action

While the exact mechanism of action of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is not specified in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions in the research and development of compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which include 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol, involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer and, finally, anti-inflammatory and hormonal drugs .

properties

IUPAC Name

1-(5-aminopyrimidin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJWYGFANPSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol

Synthesis routes and methods

Procedure details

Compound (i) (130 mg, 0.66 mmol), 10% Pd on activated carbon (10 mg) and EtOH (5 mL) were combined and stirred under molecular hydrogen for 18 hrs at it. The reaction mixture was filtered to remove Pd/C residues and concentrated in vacuo to give crude (ii) as a yellow oil (104 mg). 1H NMR (400 MHz, Acetone) δ 7.83 (s, 2H), 4.68 (s, 1H), 4.24 (dd, J=9.8, 6.2 Hz, 2H), 3.83 (dd, J=10.1, 4.3 Hz, 2H).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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